

Technical Guide: dGTP-15N5 Characterization and Application

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Compound of Interest

Compound Name: *dGTP-15N5 (dilithium)*

Cat. No.: *B12372124*

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Executive Summary

dGTP-15N5 (2'-Deoxyguanosine-5'-triphosphate,

N-labeled) is a specialized stable isotope-labeled nucleotide used primarily as a structural probe in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in quantitative Mass Spectrometry (MS).[1][2] By replacing the five natural

N atoms of the guanine base with

N, researchers gain a non-radioactive, NMR-active handle that allows for the precise determination of hydrogen bonding networks in DNA duplexes and the quantification of intracellular dNTP pools with high fidelity.

Part 1: Physicochemical Characterization

The accurate calculation of molecular weight is critical for preparing stoichiometric ratios in enzymatic synthesis (e.g., PCR) or preparing standards for Mass Spectrometry.

Molecular Formula and Weight

The substitution of five

N atoms (Atomic Weight: 14.00307) with

N (Atomic Weight: 15.00011) results in a mass shift of approximately +4.985 Da.

Property	Standard dGTP (Natural Abundance)	dGTP-15N5 (Labeled)
Chemical Formula (Free Acid)		
Molecular Weight (Free Acid)	507.18 g/mol	512.15 g/mol
Exact Mass (Monoisotopic)	507.00 g/mol	511.99 g/mol
Common Salt Forms	Tris, Sodium (), Lithium ()	Lithium () or Ammonium ()



*Critical Insight - Salt Correction: Commercial dGTP-15N5 is rarely supplied as a free acid due to instability. It is typically supplied as a Lithium salt solution (pH 7.5). [3] * Formula (Dilithium):*

- *MW (Dilithium): ~524.03 g/mol*
- *Action: Always verify the Certificate of Analysis (CoA) for the specific counter-ion stoichiometry before calculating molarity.*

Chemical Structure

The

N label is located at positions N1, N2 (exocyclic amino), N3, N7, and N9 of the guanine ring.

Part 2: Applications in Structural Biology (NMR)

The primary utility of dGTP-15N5 is in the structural elucidation of nucleic acids. Natural DNA abundance of

N is only 0.37%, making it invisible to standard nitrogen-detected NMR experiments.

Enrichment >98% allows for:

- H-Bond Detection: Direct observation of Hydrogen bonds involving N1-H and the exocyclic amino group (

) in G-C base pairs.

- Spectral Editing: Using

N-edited HSQC (Heteronuclear Single Quantum Coherence) experiments to filter out non-exchangeable protons, simplifying the spectra of large DNA-protein complexes.

Workflow: NMR Sample Preparation

The following diagram outlines the logical flow from dNTP incorporation to data assignment.



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Figure 1: Workflow for generating ¹⁵N-labeled DNA duplexes for NMR structural studies.

Part 3: Applications in Mass Spectrometry (Quantification)

In drug development, particularly for nucleoside analogs (antivirals/anticancer), quantifying the endogenous dNTP pool is vital. dGTP-15N5 serves as an ideal Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS).

The Principle of IDMS

Because dGTP-15N5 is chemically identical to endogenous dGTP but mass-shifted (+5 Da), it co-elutes during chromatography but is distinct in the Mass Spectrometer. This corrects for:

- Ion suppression effects in the source.
- Extraction efficiency losses.

Experimental Protocol: dNTP Extraction

Objective: Quantify intracellular dGTP using dGTP-15N5 as an internal standard.

- Cell Lysis:
 - Harvest
cells.
 - Add 500 μ L of ice-cold 60% Methanol.
 - IMMEDIATELY spike in 10 pmol of dGTP-15N5 (Internal Standard).
 - Reasoning: Spiking before extraction ensures that any degradation or loss during processing affects both the analyte and the standard equally, canceling out the error.
- Extraction:
 - Vortex vigorously for 30s.
 - Incubate at -20°C for 1 hour (precipitates proteins).
 - Centrifuge at 15,000 x g for 15 min at 4°C .
- Evaporation & Reconstitution:
 - Transfer supernatant to a fresh tube.
 - Lyophilize (freeze-dry) to dryness.
 - Reconstitute in 50 μ L of mobile phase (e.g., 5 mM Dimethylhexylamine in water).
- LC-MS/MS Analysis:

- Column: Anion Exchange or C18 with Ion Pairing reagent.
- Transitions (MRM):
 - Endogenous dGTP:
(Guanine fragment).
 - Standard dGTP-15N5:
(15N-Guanine fragment).

Part 4: Handling, Stability, and QC Protocol

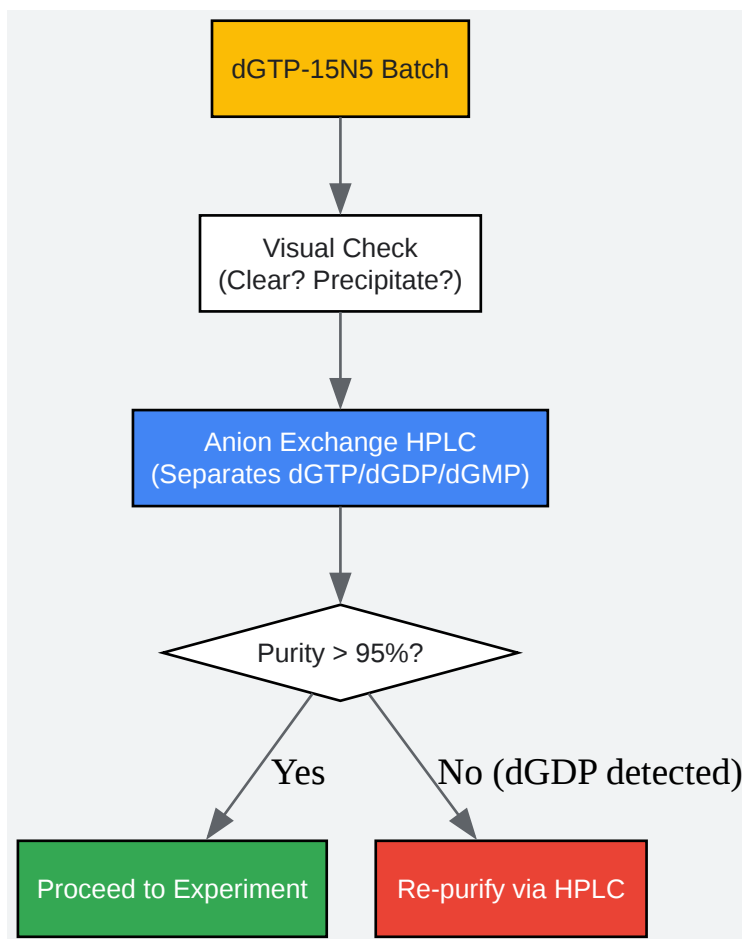
Triphosphates are thermodynamically unstable and prone to hydrolysis (losing phosphate groups to become dGDP/dGMP) and oxidation.

Stability "Golden Rules"

- pH is King: dGTP is most stable between pH 7.5 and 8.5.
 - Risk: At pH < 5, the glycosidic bond cleavage accelerates.
 - Action: Store in Tris-HCl or dilute NaOH, never in unbuffered water which absorbs and becomes acidic.
- Temperature:
 - Short term (<2 hours): Ice (4°C).
 - Long term (>1 week): -80°C.
 - Avoid: Repeated freeze-thaw cycles.^{[4][5]} Aliquot immediately upon receipt.

Quality Control Workflow

Before using expensive labeled dNTPs in a large-scale reaction, validate purity.



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Figure 2: Quality Control decision tree for assessing dGTP-15N5 integrity.

References

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